Cas no 83947-59-5 (4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane)

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane structure
83947-59-5 structure
Product Name:4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane
Número CAS:83947-59-5
MF:C9H17BO2
Megavatios:168.041083097458
MDL:MFCD18910701
CID:1061218
Update Time:2025-04-20

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Propiedades químicas y físicas

Nombre e identificación

    • cis-1-Propenylboronic Acid Pinacol Ester
    • (Z)-4,4,5,5-tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[(1Z)-1-propen-1-yl]-1,3,2-dioxaborolane
    • cis-1-Propenylboroni
    • 4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane
    • MDL: MFCD18910701
    • Renchi: 1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6-
    • Clave inchi: COPMASWDWLENMV-SREVYHEPSA-N
    • Sonrisas: O1B(/C=C\C)OC(C)(C)C1(C)C

Propiedades experimentales

  • Denso: 0.89±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 157.2±23.0 ºC (760 Torr),
  • Punto de inflamación: 48.9±22.6 ºC,

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Información de Seguridad

  • Código de categoría de peligro: 10

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM137382-1g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
1g
$282 2021-08-05
Chemenu
CM137382-1g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95%+
1g
$313 2023-02-01
TRC
P768650-100mg
cis-1-Propenylboronic Acid Pinacol Ester
83947-59-5
100mg
$207.00 2023-05-17
TRC
P768650-1g
cis-1-Propenylboronic Acid Pinacol Ester
83947-59-5
1g
$ 1200.00 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-100mg
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
100mg
¥409.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-250mg
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
250mg
¥648.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-1g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
1g
¥1344.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-5g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
5g
¥4036.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-10g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
10g
¥6820.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382531-25g
(Z)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-59-5 95% mix TBC as stabilizer
25g
¥12912.00 2024-07-28

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: 2924535-40-8 Solvents: Benzene-d6 ,  Toluene-d8 ;  15 min, rt
Referencia
Part per million levels of an anionic iron hydride complex catalyzes selective alkene isomerization via two-state reactivity
Garhwal, Subhash ; et al, Chem Catalysis, 2021, 1(3), 631-647

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Dimethylacetamide ;  overnight, 55 °C
Referencia
Stereodivergent, kinetically controlled isomerization of terminal alkenes via nickel catalysis
Rubel, Camille Z.; et al, ChemRxiv, 2022, 1, 1-10

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ;  16 h, 60 °C
Referencia
Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization
Ho, Guo-Ming; et al, Chemical Science, 2020, 11(23), 5944-5949

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: 1H-Imidazo[1,2-a]imidazole, 2,6-bis(1,1-dimethylethyl)-2,3,5,6-tetrahydro-, hydr… Solvents: Hexane ;  5 min, 0 °C
1.2 Reagents: Potassium carbonate Catalysts: Cupric nitrate Solvents: Water ;  5 min, 0 °C
1.3 5 h, 0 °C
1.4 Reagents: Water
Referencia
Guanidine-Copper Complex Catalyzed Allylic Borylation for the Enantioconvergent Synthesis of Tertiary Cyclic Allylboronates
Ge, Yicen; et al, Angewandte Chemie, 2019, 58(8), 2382-2386

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Raw materials

4,4,5,5-tetramethyl-2-[(Z)-prop-1-enyl]-1,3,2-dioxaborolane Preparation Products

Proveedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shaanxi pure crystal photoelectric technology co. LTD
NewCan Biotech Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
NewCan Biotech Limited
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd
Yunnanjiuzhen
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Yunnanjiuzhen